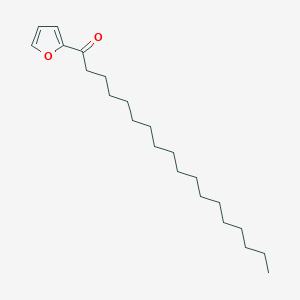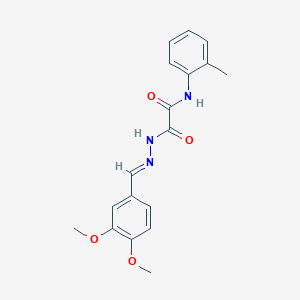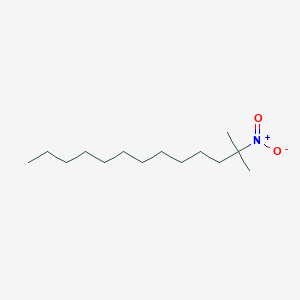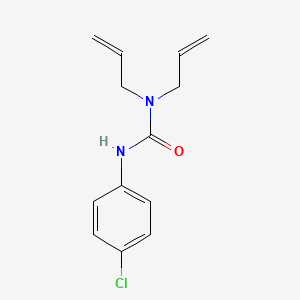![molecular formula C13H24Cl6N4O B11949273 N,N'-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea](/img/structure/B11949273.png)
N,N'-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea is an organic compound characterized by its unique structure, which includes tert-butylamino groups and trichloroethyl moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea typically involves the reaction of tert-butylamine with trichloroacetyl chloride to form an intermediate, which is then reacted with urea to yield the final product. The reaction conditions often require a controlled temperature and the presence of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The trichloroethyl groups can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield chlorinated urea derivatives, while substitution reactions can produce a variety of functionalized urea compounds.
Applications De Recherche Scientifique
N,N’-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N,N’-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other urea derivatives with tert-butylamino and trichloroethyl groups, such as:
- N,N’-di-tert-butylethylenediamine
- N,N’-di-tert-butylcarbodiimide
- 1,2-bis(tert-butylamino)ethane
Uniqueness
N,N’-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C13H24Cl6N4O |
|---|---|
Poids moléculaire |
465.1 g/mol |
Nom IUPAC |
1,3-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea |
InChI |
InChI=1S/C13H24Cl6N4O/c1-10(2,3)22-7(12(14,15)16)20-9(24)21-8(13(17,18)19)23-11(4,5)6/h7-8,22-23H,1-6H3,(H2,20,21,24) |
Clé InChI |
FGSMZXCNVZAVLO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(C(Cl)(Cl)Cl)NC(=O)NC(C(Cl)(Cl)Cl)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-4-ylidene]thiophene-2-carboxamide](/img/structure/B11949247.png)








